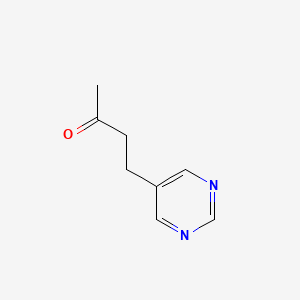

2-Butanone, 4-(5-pyrimidinyl)-

Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine scaffold, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental building block in the field of chemical research. wikipedia.orgjddtonline.inforesearchgate.net As one of the three diazines, it features two nitrogen atoms at positions 1 and 3 of a six-membered ring. jddtonline.inforesearchgate.net The significance of the pyrimidine ring system is underscored by its widespread presence in nature, forming the core structure of essential biological molecules such as the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids. wikipedia.org Beyond its role in biological systems, the pyrimidine moiety is also found in thiamine (B1217682) (vitamin B1) and various synthetic compounds, highlighting its versatility. wikipedia.org In medicinal chemistry, pyrimidine and its derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The exploration of pyrimidine-based compounds continues to be an active area of research for the development of novel therapeutic agents.

Overview of Butanone Derivatives in Organic Synthesis

Butanone, also known as methyl ethyl ketone (MEK), is a versatile four-carbon ketone that serves as a valuable starting material and intermediate in organic synthesis. njit.educhemicalbook.com Its chemical structure, featuring a carbonyl group and adjacent alpha-hydrogens, allows for a variety of chemical transformations. Butanone and its derivatives are frequently employed in condensation reactions, such as the aldol (B89426) condensation, to form larger, more complex molecules. acs.org For instance, the reaction of butanone derivatives with other carbonyl compounds or amines is a common strategy for constructing new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgjddtonline.inforesearchgate.net The synthesis of heterocyclic compounds, including pyrimidines, can utilize butanone derivatives as key building blocks. wikipedia.orgjddtonline.inforesearchgate.net A notable example is the synthesis of 4-methylpyrimidine (B18481) from 4,4-dimethoxy-2-butanone (B155242) and formamide (B127407), which demonstrates the utility of a butanone derivative in constructing the pyrimidine ring. wikipedia.orgjddtonline.inforesearchgate.netcrimsonpublishers.comresearchgate.net

Significance of the 2-Butanone, 4-(5-pyrimidinyl)- Moiety in Academic Inquiry

The specific chemical entity, 2-Butanone, 4-(5-pyrimidinyl)-, represents a molecule of interest in academic and industrial chemical research due to the convergence of the biologically significant pyrimidine ring and the synthetically versatile butanone chain. While extensive, detailed research dedicated solely to this compound is not widely published, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules. The pyrimidine ring offers sites for further functionalization, and the ketone group of the butanone moiety can undergo a range of chemical reactions. The investigation of such hybrid molecules is driven by the continuous search for novel compounds with unique chemical properties and potential biological activities.

Chemical and Physical Properties of 2-Butanone, 4-(5-pyrimidinyl)-

The following table summarizes the known and predicted chemical and physical properties of 2-Butanone, 4-(5-pyrimidinyl)-.

| Property | Value |

| CAS Number | 88940-94-7 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.178 g/mol |

| Boiling Point | 257.2 ± 15.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 113.1 ± 26.8 °C |

| Data sourced from a chemical supplier and are predicted values unless otherwise noted. chemsrc.com |

Potential Synthetic Approaches

One potential approach could involve the condensation of a suitable butanone derivative with an amidine or a similar reagent. For example, a general synthesis of pyrimidines involves the reaction of a ketone with an amidine, urea (B33335), or guanidine (B92328) to yield the corresponding substituted pyrimidine. wikipedia.orgjddtonline.inforesearchgate.net The synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone and formamide provides a template for how a butanone derivative can be used to construct the pyrimidine ring. wikipedia.orgjddtonline.inforesearchgate.netcrimsonpublishers.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-pyrimidin-5-ylbutan-2-one |

InChI |

InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |

InChI Key |

YUZVCDDVNMXAIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CN=CN=C1 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reactivity of organic compounds, including pyrimidine (B1678525) derivatives. nih.govnih.gov

These calculations can determine the most stable three-dimensional conformation of 2-Butanone, 4-(5-pyrimidinyl)- by mapping its potential energy surface. For similar pyrimidine derivatives, DFT has been successfully used to perform conformational analysis by rotating flexible bonds and identifying the lowest energy conformer. tandfonline.com Furthermore, DFT calculations elucidate the distribution of electrons within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.

Key parameters derived from DFT that describe molecular reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to study charge delocalization and intramolecular interactions, such as hydrogen bonds, which can significantly influence the molecule's properties. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro/Enzyme Level)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For 2-Butanone, 4-(5-pyrimidinyl)-, docking studies could predict its binding affinity and interaction patterns with various enzymes or receptors.

Studies on other pyrimidine derivatives have demonstrated their potential to interact with a range of protein targets, including kinases, polymerases, and proteins involved in apoptosis. oup.commdpi.comccij-online.org The docking process involves placing the ligand into the active site of the protein and scoring the different poses based on a scoring function, which estimates the binding free energy. The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. ashdin.com For instance, docking studies on pyrimidine-based compounds have identified interactions with residues like SER, ARG, and GLN in the active sites of proteins like B-cell lymphoma 2 (Bcl-2). mdpi.com

| Pyrimidine Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | -7.5 | THR26, GLU166, CYS145, SER144 | nih.gov |

| Pyridine-bearing pyrimidine-2-thiols | Cyclooxygenase-2 (COX-2) | -4.90 | Not Specified | ashdin.com |

| Pyrimidinone Derivatives | X-linked inhibitor of apoptosis protein (XIAP) | Varies | Not Specified | ccij-online.org |

| Pyrimidines-Based Heterocyclic Compounds | B-cell lymphoma 2 (Bcl-2) | Good Binding Affinity | SER 60, ARG 129, GLN 118, LEU 59 | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior in a simulated physiological environment.

For 2-Butanone, 4-(5-pyrimidinyl)-, an MD simulation could be used to study its conformational flexibility in solution or when bound to a protein. aps.orgnih.gov Key analyses performed on MD trajectories include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's or protein's backbone from its initial structure, indicating the stability of the system. A stable RMSD suggests the complex has reached equilibrium. mdpi.commdpi.com RMSF measures the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule or protein. mdpi.com Such simulations have been instrumental in assessing the stability of various pyrimidine derivatives within the binding pockets of their target proteins. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Predictive Studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for a series of compounds including 2-Butanone, 4-(5-pyrimidinyl)-, various molecular descriptors would first be calculated. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create an equation that correlates these descriptors with the observed biological activity. nih.govnih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov QSAR studies on pyrimidine and uracil derivatives have successfully developed models to predict their anticancer activities, demonstrating the utility of this approach in medicinal chemistry. nih.gov

| Model Type | R² (Training Set) | Q² (Cross-Validation) | RMSE (Root Mean Square Error) | Target Activity | Reference |

|---|---|---|---|---|---|

| MLR | 0.889 | 0.871 | 10.973 | VEGFR-2 Inhibition | nih.gov |

| ANN | 0.998 | Not Reported | Lower than MLR | VEGFR-2 Inhibition | nih.gov |

| MLR | Not Reported | Not Reported | Not Reported | BTK Inhibition | nih.gov |

| MLR and MNLR | High | High | Not Reported | HIV RT RNase H Inhibition |

In Silico Prediction of Biochemical Transformations (Excluding Human Metabolism/Toxicity)

Computational methods can also be used to predict the potential biochemical transformations of a molecule by specific enzymes, a field known as in silico biocatalysis. This involves predicting whether a compound can serve as a substrate for an enzyme and what the likely products would be.

For 2-Butanone, 4-(5-pyrimidinyl)-, the ketone group is a likely site for enzymatic modification. Enzymes such as ketoreductases could catalyze the stereoselective reduction of the carbonyl group to a secondary alcohol. Transaminases could potentially convert the ketone into a chiral amine. nih.gov In silico prediction of these transformations typically involves docking the substrate into the active site of a library of known enzyme structures. A favorable docking score and a suitable orientation of the ketone group relative to the enzyme's catalytic residues and cofactors (like NADH/NADPH for reductases) would suggest a potential transformation. entrechem.com This approach allows for the high-throughput screening of potential biocatalysts for the synthesis of valuable chiral intermediates from prochiral ketones. nih.govacs.org

Biological Activities and Mechanistic Studies Non Clinical/in Vitro Focus

Anticancer Potential of Pyrimidine-Butanone Scaffolds (Cell Line Studies)

The pyrimidine (B1678525) scaffold is a key component in many compounds investigated for their anticancer properties. nih.govfrontiersin.orgelsevierpure.com Research has demonstrated that derivatives incorporating this structure can effectively inhibit the growth of various cancer cell lines through multiple mechanisms of action. nih.govfrontiersin.org

Inhibition of Cellular Proliferation and Viability (In Vitro)

Numerous in vitro studies have confirmed the ability of pyrimidine derivatives to inhibit the proliferation of a wide range of human cancer cell lines. For instance, certain novel pyrimidine derivatives have shown significant cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with some compounds exhibiting IC50 values comparable to the reference drug doxorubicin.

Other studies have reported the potent antiproliferative activity of 2,4,5-substituted pyrimidines. One such indole-pyrimidine compound demonstrated a high propensity to arrest hepatocellular carcinoma cells (BEL-7402) in the G2/M phase of the cell cycle with an EC50 of 20 nM. Similarly, pyrido[2,3-d]pyrimidine derivatives have shown strong cytotoxicity against the A549 lung cancer cell line. tandfonline.commdpi.com Thiazolopyrimidine derivatives have also been identified as potent inhibitors, particularly against the renal cell line A498, causing 92.46% inhibition at a 10 µM concentration. nih.gov

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Thiazolopyrimidine derivative (3d) | A498 (Renal Cancer) | IC50 = 3.5 μM | nih.gov |

| Indole-pyrimidine (4k) | BEL-7402 (Hepatocellular Carcinoma) | EC50 = 20 nM (Cell Cycle Arrest) | |

| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung Cancer) | Strong cytotoxicity at 50 μΜ | mdpi.com |

| Thieno[2,3-d]pyrimidine (8) | Panel of 60 cancer cell lines | Remarkable growth inhibition | nih.gov |

Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

The anticancer effects of pyrimidine scaffolds are often attributed to their ability to inhibit key enzymes involved in cell division and proliferation.

Enzyme Inhibition:

Topoisomerase II Inhibition: DNA topoisomerase II is a critical enzyme in managing DNA topology during replication and transcription, making it a key target for cancer therapy. tandfonline.commdpi.com Several pyrimidine derivatives have been identified as potent inhibitors of this enzyme. For example, a series of thiazolopyrimidine derivatives were evaluated, with one compound showing a topoisomerase II inhibitory activity (IC50 of 2.89 μM), comparable to doxorubicin (IC50 of 2.67 μM). nih.gov Another study on thieno[2,3-d]pyrimidine derivatives found a compound that displayed a topoisomerase II inhibitory activity with an IC50 of 41.67 ± 3.89 μM, which was more potent than the reference drug etoposide (IC50 = 99.86 ± 5.02 μM). nih.gov These inhibitors function by stabilizing the DNA-enzyme complex, leading to double-strand breaks and ultimately apoptosis. nih.govmdpi.com

Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often deregulated in cancer. uniroma1.it The pyrimidine scaffold, being a bioisostere of the purine scaffold of ATP, is well-suited to act as a kinase inhibitor. uniroma1.it Pyrazolo[3,4-d]pyrimidines, in particular, have been developed as potent kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK), SRC family kinases, and cMET. rsc.orgnih.gov Other pyrimidine derivatives have shown potent inhibitory activity against Aurora kinases (AURKA and AURKB) and Polo-like kinase 1 (PLK1), which are critical for mitotic progression. mdpi.com For instance, certain N-trisubstituted pyrimidine derivatives inhibit AURKA and AURKB with IC50 values in the low nanomolar range (e.g., 0.0071 µM for AURKA). mdpi.com

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolopyrimidine (3d) | Topoisomerase II | 2.89 μM | nih.gov |

| Thieno[2,3-d]pyrimidine (8) | Topoisomerase IIα | 41.67 ± 3.89 μM | nih.gov |

| N-trisubstituted pyrimidine (38j) | AURKA | 0.0071 µM | mdpi.com |

| N-trisubstituted pyrimidine (38j) | AURKB | 0.0257 µM | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal - In Vitro)

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as scaffolds of interest for developing new anti-infective agents. juniperpublishers.comorientjchem.org

Inhibition of Microbial Growth

In vitro studies have shown that various pyrimidine derivatives effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov For example, newly synthesized pyrimidine and pyrimidopyrimidine derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi), with several compounds showing strong antimicrobial effects. nih.gov Other research has highlighted pyrimidine derivatives with significant antibacterial efficacy against S. aureus (MIC of 16.26 μg/ml) and B. subtilis and E. coli (MIC of 17.34 μg/ml). researchgate.net

The antifungal potential of pyrimidine derivatives has also been well-documented. frontiersin.orgnih.govnih.gov Studies have evaluated novel pyrimidine derivatives against a panel of fourteen phytopathogenic fungi, revealing that most of the tested compounds possessed fungicidal activities. nih.gov In another study, a series of pyrimidine derivatives containing an amide moiety were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. One compound, in particular, exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). frontiersin.orgnih.gov

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Substituted Pyrimidine (S1) | S. aureus | MIC = 16.26 μg/ml | researchgate.net |

| Substituted Pyrimidine (S7) | B. subtilis & E. coli | MIC = 17.34 μg/ml | researchgate.net |

| Pyrimidine-amide derivative (5o) | Phomopsis sp. | EC50 = 10.5 μg/ml | frontiersin.orgnih.gov |

| Pyrimidine derivative (3) | E. coli & P. aeruginosa | MIC = 1.0 μg/ml | innovareacademics.in |

Efflux Pump Inhibition and Resistance Modulation (e.g., Gram-negative bacteria)

Multidrug efflux pumps are a key defense mechanism in Gram-negative bacteria, contributing significantly to antibiotic resistance by expelling therapeutic agents from the cell. oup.commdpi.comnih.govresearchgate.net The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. oup.comnih.gov Pyridopyrimidine derivatives have been investigated as potent efflux pump inhibitors (EPIs). These compounds have shown the ability to enhance the activity of antibiotics against bacteria such as P. aeruginosa and E. coli. nih.gov The development of EPIs based on pyrimidine scaffolds could make Gram-positive-only antibiotics effective against Gram-negative bacteria and potentially serve as anti-biofilm and anti-virulence agents. nih.gov One of the first and most well-characterized EPIs for Gram-negative bacteria is Phenylalanine-Arginine-β-Naphtylamide (PAβN), which acts as a broad-spectrum competitive inhibitor of Resistance-Nodulation-Division (RND) family efflux pumps. mdpi.comnih.gov

Anti-Inflammatory and Immunomodulatory Research (Non-Clinical Models)

The pyrimidine scaffold is present in several clinically approved anti-inflammatory drugs. nih.gov Non-clinical research continues to explore new derivatives for their potential to modulate inflammatory pathways. nih.govpharmjournal.ru

The primary mechanism for the anti-inflammatory action of many pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) (PGE2), key mediators of inflammation. nih.govmdpi.com Like other non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of both COX-1 and COX-2. nih.gov

Recent studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. A study on a series of pyrimidine derivatives identified two compounds with high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com Another investigation of pyrimidine-5-carbonitrile derivatives identified compounds with potent COX-2 inhibition, with IC50 values nearly equal to celecoxib. nih.gov Furthermore, some pyrimidine derivatives have demonstrated the ability to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, indicating antioxidant properties that can contribute to their anti-inflammatory effects. mdpi.comnih.gov Research has also shown that pyrido[2,3-d]pyrimidine derivatives can act as potent lipoxygenase (LOX) inhibitors, another important enzyme in the inflammatory cascade, with IC50 values as low as 42 μM. mdpi.com

| Compound Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidine derivative (L1) | COX-2 | Comparable to Meloxicam | mdpi.com |

| Pyrimidine derivative (L2) | COX-2 | Comparable to Meloxicam | mdpi.com |

| Pyrimidine-5-carbonitrile (5d) | COX-2 | 0.16 ± 0.01 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase (LOX) | 42 μM | mdpi.com |

Enzymatic Interactions and Biochemical Pathway Modulation

There is no available research detailing the enzymatic interactions or the modulation of biochemical pathways by 2-Butanone, 4-(5-pyrimidinyl)-.

Inhibition/Activation of Specific Enzymes (e.g., Histidinol (B1595749) Dehydrogenase, Secretases)

No studies were identified that investigated the inhibitory or activatory effects of 2-Butanone, 4-(5-pyrimidinyl)- on specific enzymes, including but not limited to histidinol dehydrogenase or secretases.

Role in Riboflavin Biosynthesis Pathways (as precursor or related metabolite)

There is no information available to suggest that 2-Butanone, 4-(5-pyrimidinyl)- acts as a precursor or is otherwise involved as a metabolite in riboflavin biosynthesis pathways.

Other Reported Biological Activities (e.g., Anti-platelet, Antioxidant - In Vitro/Ex Vivo)

No in vitro or ex vivo studies reporting any biological activities for 2-Butanone, 4-(5-pyrimidinyl)-, such as anti-platelet or antioxidant effects, were found in the searched literature.

Q & A

Q. What protocols ensure safe handling and disposal of 4-(5-pyrimidinyl)-2-butanone in laboratory settings?

- Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste Segregation : Collect organic waste in designated containers for incineration by licensed facilities.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.